molecular formula C17H19N3O2 B3082202 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1119453-12-1

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B3082202
CAS No.: 1119453-12-1
M. Wt: 297.35 g/mol
InChI Key: ABBZKRJODFHUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core linked to a meta-methyl-substituted phenyl group and a piperidine-4-carboxylic acid moiety. Its molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.36 and CAS number 1119453-12-1 .

Properties

IUPAC Name

1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-3-2-4-14(11-12)15-5-6-16(19-18-15)20-9-7-13(8-10-20)17(21)22/h2-6,11,13H,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZKRJODFHUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172809
Record name 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119453-12-1
Record name 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(3-Methylphenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyridazine ring facilitates palladium-catalyzed cross-coupling reactions. Key examples include:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CIntroduction of aryl/heteroaryl groups at C3
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmination at pyridazine C4 position

Key Findings :

  • Suzuki couplings with aryl boronic acids enable diversification of the pyridazine ring, enhancing bioactivity profiles .

  • Buchwald-Hartwig amination introduces secondary amines, critical for modulating solubility and target affinity .

Hydrogenation of Pyridazine Ring

Controlled hydrogenation reduces the pyridazine ring to a dihydro or tetrahydropyridazine structure:

CatalystSolventPressure (psi)ProductYieldSource
10% Pd/CEtOH501,4-Dihydropyridazine derivative85%
PtO₂AcOH30Hexahydropyridazine analog72%

Mechanistic Insight :

  • Selective hydrogenation occurs preferentially at the N1–C2 and N4–C5 bonds due to electron-deficient pyridazine ring.

Functionalization of the Carboxylic Acid Group

The piperidine-4-carboxylic acid moiety undergoes typical acid-derived transformations:

ReactionReagents/ConditionsProductApplicationSource
EsterificationSOCl₂, MeOH, refluxMethyl esterProdrug synthesis
Amide FormationHATU, DIPEA, R-NH₂, DMFPiperidine-4-carboxamide derivativesBioactivity screening

Notable Data :

  • Amidation with primary amines achieves >90% conversion under microwave-assisted conditions (120°C, 20 min) .

Electrophilic Aromatic Substitution

The 3-methylphenyl group participates in regioselective electrophilic reactions:

ReactionReagentsPosition ModifiedOutcomeSource
NitrationHNO₃/H₂SO₄, 0°CPara to methyl3-Methyl-4-nitrophenyl
SulfonationClSO₃H, CH₂Cl₂Meta to methylSulfonic acid derivative

Regiochemical Analysis :

  • The methyl group directs electrophiles to the para position, but steric hindrance favors meta substitution in sulfonation.

Oxidation Reactions

The methyl group on the phenyl ring undergoes oxidation:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 100°C3-Carboxyphenyl analog68%
SeO₂Dioxane, reflux3-Formylphenyl derivative55%

Practical Implications :

  • Oxidation to carboxylic acid enhances metal-binding capacity, useful in chelator design.

Heterocycle Ring Modifications

The pyridazine ring participates in cycloaddition and ring-expansion reactions:

Reaction TypeReagentsProductSource
[4+2] CycloadditionMaleic anhydride, ΔFused bicyclic adduct
Ring ExpansionNH₂OH·HCl, NaOHPyridazino[1,2-a]pyrimidinone

Synthetic Utility :

  • Cycloadditions expand the compound’s scaffold diversity for library synthesis .

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

BaseSolventSalt FormSolubility (mg/mL)Source
Sodium hydroxideH₂O/EtOHSodium salt12.4
L-LysineMeOHLysine salt23.8

Formulation Impact :

  • Lysine salts improve aqueous solubility by 92% compared to the free acid.

Scientific Research Applications

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
  • Molecular Formula : C₁₆H₁₆FN₃O₂
  • Molecular Weight : 301.32
  • CAS : 1119450-52-0
  • Key Differences : Replacement of the methyl group with fluorine introduces electronegativity, altering electronic effects. Fluorine increases polarity and may enhance metabolic stability but reduce lipophilicity compared to the methyl analog.
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
  • Molecular Formula : C₁₇H₁₉N₃O₃
  • Molecular Weight : 313.35
  • CAS : 1286697-25-3
  • Key Differences : The methoxy group at the ortho position adds steric bulk and hydrogen-bonding capacity. This substituent may improve solubility but could hinder binding in sterically sensitive targets.
1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic Acid
  • Molecular Formula : C₁₇H₁₉N₃O₂
  • Molecular Weight : 297.36
  • CAS : 1017378-18-5
  • Key Differences: Para-methyl substitution (vs.

Heterocycle Modifications

1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
  • Molecular Formula : C₁₈H₁₉F₂N₃O₃
  • Molecular Weight : 363.37
  • CAS : 863209-30-7
  • Key Differences : Replacement of pyridazine with pyrimidine alters the electron distribution. The trifluoromethyl group enhances electron-withdrawing effects, which may increase metabolic stability but reduce solubility.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26
  • CAS : 1334488-49-1
  • Key Differences: Simplified structure with a methoxy group on pyrimidine.

Functional Group Comparisons

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
  • Molecular Formula : C₁₁H₁₂F₃N₃O₂
  • Molecular Weight : 275.23
  • CAS : 1211534-85-8
  • Key Differences : Trifluoromethyl substitution on pyridazine increases electron-withdrawing effects and lipophilicity. This modification is associated with enhanced enzyme inhibition in some contexts but may elevate toxicity risks.
1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic Acid
  • Molecular Formula : C₁₅H₂₀N₂O₃
  • Molecular Weight : 276.33
  • CAS: Not explicitly listed; Catalog # sc-333291
  • Key Differences : Replacement of the pyridazine-phenyl system with a carbamoyl group shifts the pharmacodynamic profile, likely reducing π-π stacking interactions critical for binding to aromatic-rich targets.

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Analogs

Compound Name Molecular Weight logP* Solubility (mg/mL) Key Substituent Effects
Target Compound (3-Methylphenyl) 297.36 2.1 0.15 Balanced lipophilicity, moderate H-bonding
3-Fluorophenyl Analog 301.32 1.8 0.20 Increased polarity, metabolic stability
2-Methoxyphenyl Analog 313.35 1.5 0.35 Enhanced solubility, steric hindrance
p-Tolyl Analog 297.36 2.3 0.12 Improved flat binding pocket affinity
Trifluoromethyl-pyridazine Analog 275.23 2.5 0.08 High lipophilicity, potential toxicity

*Estimated using fragment-based methods.

Biological Activity

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS No. 1119453-12-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanism of action, and pharmacological effects, supported by relevant case studies and research findings.

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol
  • Structural Formula : The compound features a piperidine ring substituted with a pyridazine moiety and a 3-methylphenyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have been shown to inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. These compounds demonstrated enhanced caspase-3 activity, indicating their role in promoting programmed cell death .

CompoundCell LineConcentration (μM)Effect
7dMDA-MB-2311.0Induced morphological changes
7hMDA-MB-23110.0Enhanced caspase-3 activity (1.33 times)
10cMDA-MB-2312.5Cell cycle arrest

The structural features of these compounds, particularly the presence of the piperidine and pyridazine rings, are believed to contribute to their biological activity against various cancer types, including lung and colorectal cancers .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. In vitro studies have shown that certain piperidine derivatives exhibit significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Activity TypeTarget OrganismMIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
AntifungalCandida albicansVaries

The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the compound interacts with cellular targets involved in cell proliferation and apoptosis pathways, potentially disrupting microtubule dynamics or inhibiting specific kinases related to cancer cell survival .

Case Studies and Research Findings

A notable study involved the synthesis of various pyridazine derivatives, which were screened for their anticancer activity against multiple cell lines. The results indicated that modifications in the chemical structure significantly affected the biological activity, emphasizing the importance of structural optimization in drug design .

In another investigation focused on antimicrobial properties, researchers synthesized several piperidine derivatives that were tested against a panel of bacterial strains. The findings revealed that halogen substitutions on the aromatic rings enhanced the antibacterial efficacy of these compounds .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReaction TypeConditionsYieldReference
1CondensationPd(OAc)₂, DMF, 80°C~60%
2CyclizationCs₂CO₃, tert-butanol, 100°C~75%
3HydrolysisHCl/H₂O, 95°C>90%

Challenges : Competing side reactions (e.g., over-oxidation) may require careful stoichiometric control .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and piperidine substituents. Aromatic protons in the 3-methylphenyl group appear as distinct doublets (δ 7.2–7.5 ppm) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding between carboxylic acid and pyridazine N-atoms) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 311.14) .

Note : For polymorph screening, variable-temperature XRD is recommended to assess stability .

Advanced: How can computational modeling optimize reaction design and reduce experimental iterations?

Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental

Reaction Path Prediction : Use software like Gaussian or ORCA to model transition states and intermediates .

Condition Screening : Machine learning (ML) algorithms analyze historical data (e.g., solvent/catalyst combinations) to prioritize high-yield conditions .

Contradiction Resolution : If experimental yields deviate from predictions, re-examine steric/electronic effects (e.g., substituent bulkiness altering transition-state energy) .

Case Study : A DFT study on analogous pyridazine derivatives reduced optimization cycles by 40% by identifying rate-limiting steps .

Advanced: What strategies resolve contradictions between predicted and observed biological activity?

Methodological Answer:

  • Assay Design : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement. For example, mTOR/p70S6K inhibition assays (IC₅₀) paired with autophagy markers (LC3-II) .
  • Off-Target Profiling : Screen against kinase panels to rule out nonspecific binding .
  • Structural Analysis : Compare docking simulations (AutoDock Vina) with crystallographic data to identify mismatches in binding poses .

Example : A pyrazole-carboxylic acid analog showed unexpected cytotoxicity due to ROS generation, requiring redox potential measurements to clarify mechanisms .

Basic: What parameters are critical for assessing solubility and stability?

Methodological Answer:

  • Solubility : Test in buffers (pH 1–10) and solvents (DMSO, ethanol). Carboxylic acid groups enhance aqueous solubility at pH > pKa (~4.5) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperidine rings may hydrolyze under acidic conditions .

Q. Table 2: Physicochemical Properties

PropertyValueMethodReference
LogP2.1Shake-flask
pKa4.3Potentiometry

Advanced: How to analyze supramolecular interactions for co-crystal engineering?

Methodological Answer:

  • Hydrogen Bonding : Use Hirshfeld surface analysis (CrystalExplorer) to quantify H-bond donors/acceptors. Carboxylic acid → pyridazine N interactions are common .
  • π-π Stacking : Measure centroid distances (3.4–3.8 Å ideal) via XRD. The 3-methylphenyl group may stack with pyridazine rings .
  • Co-Crystal Screening : Employ solvent-drop grinding with co-formers (e.g., nicotinamide) to enhance bioavailability .

Example : A 1:1 co-crystal with succinic acid improved dissolution rate by 70% in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.